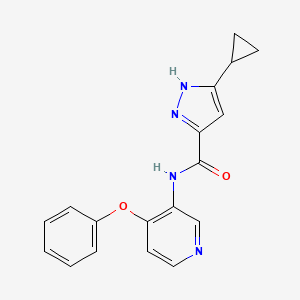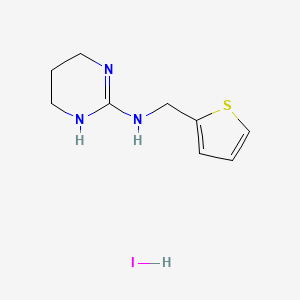![molecular formula C14H14F3N3O2 B7573533 N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential application as a tool in neuroscience research. TFB-TBOA belongs to a class of compounds known as glutamate transport inhibitors, which have been shown to modulate the activity of glutamate, the primary excitatory neurotransmitter in the central nervous system.
作用機序
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide acts as a competitive inhibitor of EAAT2, binding to the glutamate transport site and preventing the uptake of glutamate into the cell. This leads to an accumulation of extracellular glutamate, which can activate glutamate receptors and induce excitotoxicity. N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been shown to be highly selective for EAAT2, with minimal effects on other glutamate transporters or receptors.
Biochemical and Physiological Effects
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been shown to induce neuronal death in vitro and in vivo, and has been used as a model for excitotoxicity in various neurological disorders. N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has also been shown to modulate synaptic plasticity and long-term potentiation, which are important processes involved in learning and memory.
実験室実験の利点と制限
One advantage of N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is its high selectivity for EAAT2, which allows for specific modulation of glutamate transport in the brain. N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide also has a long half-life, which allows for sustained inhibition of EAAT2. However, N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can induce non-specific effects at high concentrations, and its use requires careful dose titration to avoid toxicity.
将来の方向性
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has potential applications in the study of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Future research could focus on developing more selective and potent glutamate transport inhibitors, as well as investigating the role of glutamate transporters in synaptic plasticity and learning and memory.
合成法
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-aminobenzoic acid with butylamine to form N-butyl-4-aminobenzamide. This intermediate is then reacted with trifluoromethyl-1,2,4-oxadiazole-3-carbonyl chloride to form N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.
科学的研究の応用
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been widely used in neuroscience research as a tool to study the role of glutamate transporters in the brain. Specifically, N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been used to investigate the function of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the majority of glutamate uptake in the brain. By inhibiting EAAT2, N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can increase extracellular glutamate levels and induce excitotoxicity, a process that has been implicated in various neurological disorders.
特性
IUPAC Name |
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-2-3-8-18-12(21)10-6-4-9(5-7-10)11-19-13(22-20-11)14(15,16)17/h4-7H,2-3,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHKASBFUZXSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7573463.png)
![1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)propan-1-one](/img/structure/B7573471.png)
![Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573479.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone](/img/structure/B7573488.png)
![7-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573493.png)


![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7573534.png)
![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)

![N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7573550.png)
![6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7573554.png)